molecular formula C8H6ClNO2 B8607453 Acetyl chloride, oxo(phenylamino)-

Acetyl chloride, oxo(phenylamino)-

Cat. No.: B8607453
M. Wt: 183.59 g/mol
InChI Key: COYSDLRGCXLWQB-UHFFFAOYSA-N
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Description

Acetyl chloride, oxo(phenylamino)- (IUPAC: 2-oxo-2-(phenylamino)acetyl chloride) is an acyl chloride derivative featuring a phenylamino group substituted at the carbonyl carbon. Its structure comprises a reactive acetyl chloride moiety (Cl–CO–) linked to a phenylamino (–NH–C6H5) group and an additional oxo (=O) group at the α-position. This compound serves as a critical intermediate in synthesizing heterocyclic systems, such as azetidinones (β-lactams) and hydrazonoyl chlorides, which are pharmacologically relevant .

Synthesis routes include:

  • Cyclization reactions: Reacting 4-[4-(benzylideneamino)phenylamino]-3-nitrobenzopyran-2-one derivatives with acetyl chloride yields substituted azetidinones .
  • Hydrazonoyl chloride formation: Treatment of 2-oxo-2-(phenylamino)acetyl chloride with N-methyl-N-phenylhydrazine, followed by phosphorus pentachloride, produces hydrazonoyl chlorides .

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

2-anilino-2-oxoacetyl chloride

InChI

InChI=1S/C8H6ClNO2/c9-7(11)8(12)10-6-4-2-1-3-5-6/h1-5H,(H,10,12)

InChI Key

COYSDLRGCXLWQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 2-oxo-2-(phenylamino)acetyl chloride are contextualized below alongside analogous acyl chlorides and derivatives.

Structural and Reactivity Comparisons

Compound Name Structure Reactivity Stability Key Applications References
2-Oxo-2-(phenylamino)acetyl chloride Cl–CO–C(NHPh)=O High reactivity in cyclization (e.g., azetidinone, hydrazonoyl chloride formation). Moderate; hydrolyzes slowly in moisture. Antimicrobial agent precursors, heterocycles.
5-Nitro-2-(substituted phenylamino)benzoyl chlorides Cl–CO–C6H3(NO2)–NH–Ar Prone to hydrolysis; requires immediate use post-synthesis. Low; rapid hydrolysis to carboxylic acids. Intermediate for amide/ester conjugates.
4-[4-(Benzylideneamino)phenylamino]-3-nitrobenzopyran-2-one derivatives O=C–C6H3(NO2)–NH–C6H4–N=CH–Ar Reacts with acetyl chloride to form β-lactams. Stable under anhydrous conditions. Antimicrobial scaffolds.
Methyl 6-chloro-3-[(N,N-dialkylamino)(oxo)acetyl]-indole carboxylates CH3O–CO–C6H2Cl–N–[CO–C(NR2)=O] Reacts with oxalyl chloride and amines to form bioactive indole derivatives. High thermal and hydrolytic stability. Antimicrobial and antiviral agents.

Key Findings

  • Reactivity in Cyclization : The target compound outperforms 5-nitrobenzoyl chlorides in cyclization efficiency due to its α-oxo group, which enhances electrophilicity at the carbonyl carbon .
  • Hydrolytic Stability : Unlike 5-nitrobenzoyl chlorides , which hydrolyze rapidly to carboxylic acids , the target compound demonstrates moderate stability, enabling its use in multi-step syntheses .
  • Base-Dependent Acetylation : In acetylation reactions, the choice of base (e.g., triethylamine vs. pyridine) significantly alters product distribution. For example, acetyl chloride with triethylamine yields N-oxides, while pyridine favors acetylated amines .
  • Biological Activity: Derivatives of the target compound, such as azetidinones, exhibit broad-spectrum antimicrobial activity, comparable to indole carboxylates from .

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): Nitro (–NO2) substituents (e.g., in 5-nitrobenzoyl chlorides) increase electrophilicity but reduce hydrolytic stability .
  • Aromatic vs. Aliphatic Amines: Phenylamino groups enhance resonance stabilization of intermediates, whereas alkylamino groups (e.g., in indole carboxylates) improve solubility and bioavailability .

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